4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the iodophenoxy group: This step involves the nucleophilic substitution reaction where a suitable iodophenol reacts with the pyrazolo[3,4-d]pyrimidine core in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or DMSO as solvents.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of deiodinated or hydrogenated derivatives.
Substitution: Formation of amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly in cancer research.
Medicine: Explored as a potential therapeutic agent for its anticancer and anti-inflammatory properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of protein kinases. These enzymes are essential for various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. The molecular targets include VEGFR-2 and CDK2, which are involved in angiogenesis and cell cycle regulation, respectively .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system but with different nitrogen positioning, affecting their interaction with biological targets
Uniqueness
4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain protein kinases. This unique structure contributes to its potent anticancer and anti-inflammatory activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H9IN4O |
---|---|
Molecular Weight |
352.13 g/mol |
IUPAC Name |
4-(4-iodophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9IN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3 |
InChI Key |
FTZLARAPMYPRIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)OC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.